molecular formula C11H13NO5 B1649791 Benzoic acid, 2-[(carboxymethyl)methylamino]-5-methoxy- CAS No. 104961-12-8

Benzoic acid, 2-[(carboxymethyl)methylamino]-5-methoxy-

Cat. No. B1649791
CAS RN: 104961-12-8
M. Wt: 239.22 g/mol
InChI Key: HGOHYHCCVKWGIB-UHFFFAOYSA-N
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Description

2-[(carboxymethyl)(methyl)amino]-5-methoxybenzoic acid is a methoxybenzoic acid.

Scientific Research Applications

Synthesis and Medical Applications

  • Benzoic acid derivatives, particularly in the form of hypoglycemic agents, have shown significant potential in medical applications. For instance, the study of hypoglycemic benzoic acid derivatives resulted in the development of repaglinide, a therapeutic agent for type 2 diabetes (Grell et al., 1998).
  • In the realm of medicinal chemistry, benzoic acid derivatives have been explored for their potential as antipsychotic agents. One notable example includes (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, which demonstrated both in vitro and in vivo efficacy (Högberg et al., 1990).

Chemical Synthesis and Characterization

  • The directed lithiation of unprotected benzoic acids, including those with methoxy and chloro groups, has been studied for its potential in synthesizing complex organic molecules (Bennetau et al., 1995).
  • Novel synthesis methods have been developed for benzoic acid derivatives like 2-amino-4-methoxy benzoic acid, showcasing advancements in synthetic routes and cost-effectiveness (Jiang Jian-hui, 2010).

Applications in Polymers and Materials Science

  • In the field of materials science, benzoic acid derivatives have been used as dopants for polyaniline, contributing to advancements in polymer technology and electronics (Amarnath & Palaniappan, 2005).

Environmental and Safety Studies

  • Safety assessments of benzoic acid derivatives have been conducted, particularly in the context of toxicity and environmental impact. For example, the toxicity of various benzoic acid derivatives was studied in intragastric intake experiments (Gorokhova et al., 2020).

properties

CAS RN

104961-12-8

Product Name

Benzoic acid, 2-[(carboxymethyl)methylamino]-5-methoxy-

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

2-[carboxymethyl(methyl)amino]-5-methoxybenzoic acid

InChI

InChI=1S/C11H13NO5/c1-12(6-10(13)14)9-4-3-7(17-2)5-8(9)11(15)16/h3-5H,6H2,1-2H3,(H,13,14)(H,15,16)

InChI Key

HGOHYHCCVKWGIB-UHFFFAOYSA-N

SMILES

CN(CC(=O)O)C1=C(C=C(C=C1)OC)C(=O)O

Canonical SMILES

CN(CC(=O)O)C1=C(C=C(C=C1)OC)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 244 g (0.91 mole) of the potassium salt of 2-bromo-5-methoxybenzoic acid (prepared by treating a solution of the parent carboxylic acid in 2-propanol with excess methanolic potassium hydroxide), 196 g (1.54 mole) of the potassium salt of N-methylglycine (prepared as above), 13 g (0.82 mole) of anhydrous potassium carbonate and 0.66 g (0.01 mole) of copper powder in 220 ml of water was stirred at reflux for five hours. The mixture was cooled, added to 4.0 kg of ice/water, and acidified with concentrated hydrochloric acid to precipitate the crude product. THe solid was filtered and washed with water to yield 186 g (86% yield) of the carboxylic acid product. A sample recrystallized from aqueous 2-methoxyethanol was analytically pure, mp 196° C.-dec.
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244 g
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reactant
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[Compound]
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carboxylic acid
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reactant
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196 g
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13 g
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220 mL
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solvent
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0.66 g
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ice water
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4 kg
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Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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